Cyclopropyl 2-(piperidinomethyl)phenyl ketone

Descripción general

Descripción

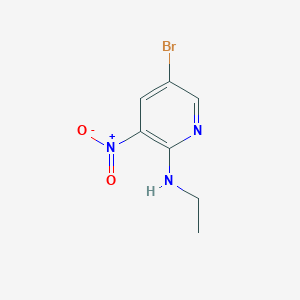

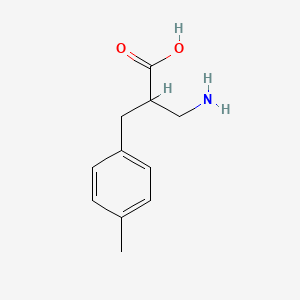

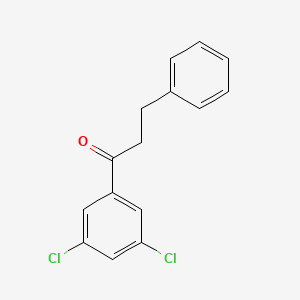

“Cyclopropyl 2-(piperidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol. It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of cyclopropyl ketones, including “Cyclopropyl 2-(piperidinomethyl)phenyl ketone”, often involves the use of hydrogen borrowing catalysis . This process involves the removal of hydrogen from an alcohol to generate an aldehyde in situ. The aldehyde then reacts with a nucleophile (e.g., an enolate) to form a bond. The hydrogen is then returned to a reactive intermediate (e.g., an enone) to complete the catalytic cycle and deliver alkylated compounds .Chemical Reactions Analysis

Cyclopropyl phenyl ketone, a related compound, has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide. It was also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring-opening reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl 2-(piperidinomethyl)phenyl ketone” include its molecular formula (C16H21NO) and molecular weight (243.34 g/mol). Further details about its melting point, boiling point, density, and other physical properties are not available in the search results.Aplicaciones Científicas De Investigación

Agriculture

In the agricultural sector, CPP can be used to synthesize novel pesticides and herbicides. Its cyclopropyl core can be incorporated into compounds that interact with specific enzymes or receptors in pests, potentially leading to more effective crop protection strategies .

Material Science

CPP’s derivatives are explored for their potential applications in material science, particularly in the creation of new polymers with enhanced durability and chemical resistance. The ketone functionality allows for cross-linking, which can be exploited to develop materials with specific mechanical properties .

Environmental Science

Researchers are investigating the use of CPP in environmental science, particularly in the development of chemical sensors for pollutants. The ketone group in CPP can react with various environmental analytes, facilitating the detection of harmful substances in ecosystems .

Analytical Chemistry

In analytical chemistry, CPP can be utilized in the synthesis of standards and reagents. Its predictable reactivity makes it a suitable candidate for developing calibration standards in chromatographic analyses, aiding in the quantification of complex mixtures .

Chemical Engineering

Finally, in chemical engineering, CPP can be involved in process optimization. Its stable cyclopropyl ring can withstand harsh conditions, making it an ideal candidate for developing new synthetic routes that are more efficient and less wasteful .

Safety and Hazards

Mecanismo De Acción

Target of Action

Cyclopropane derivatives are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Mode of Action

Cyclopropyl 2-(piperidinomethyl)phenyl ketone, like other cyclopropane derivatives, may interact with its targets through a mechanism involving hydrogen borrowing (HB) catalysis . This process involves the alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, resulting in the formation of a cyclopropanated product .

Biochemical Pathways

Cyclopropane derivatives are known to be involved in various biochemical pathways due to their ability to impose conformational restrictions on molecules, leading to improved interactions with target proteins .

Pharmacokinetics

The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .

Result of Action

The inclusion of a cyclopropane motif in drug candidates can impart a significant boost in potency .

Action Environment

The stability and efficacy of cyclopropane derivatives can be influenced by various factors, including temperature, ph, and the presence of other compounds .

Propiedades

IUPAC Name |

cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(13-8-9-13)15-7-3-2-6-14(15)12-17-10-4-1-5-11-17/h2-3,6-7,13H,1,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCQIRPRGXUYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643620 | |

| Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(piperidinomethyl)phenyl ketone | |

CAS RN |

898773-83-6 | |

| Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)

![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)

![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)